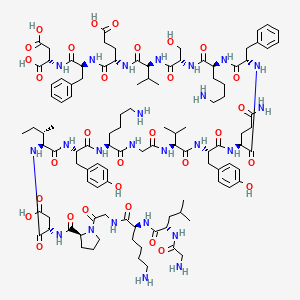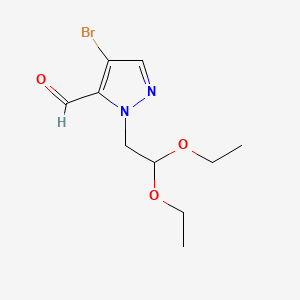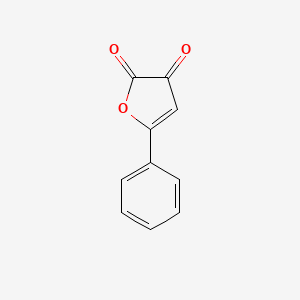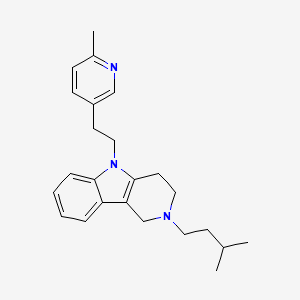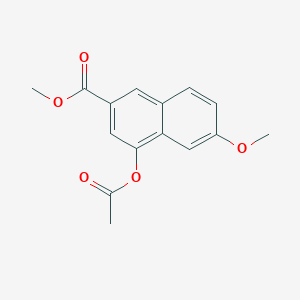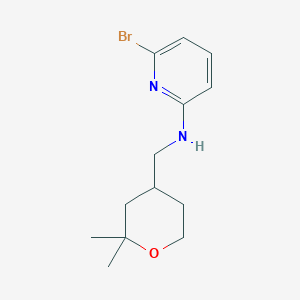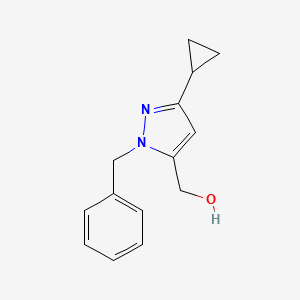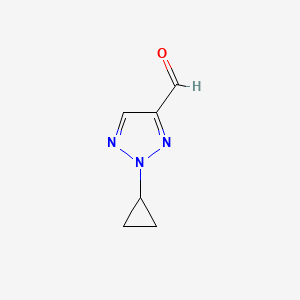
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
Preparation of Cyclopropyl Azide: Cyclopropyl azide is synthesized from cyclopropylamine through diazotization followed by azide substitution.
Cycloaddition Reaction: The cyclopropyl azide is reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and biological properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in biological systems involves its interaction with enzymes and proteins. The aldehyde group can form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions and other biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol group instead of an aldehyde.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a phenyl group and a benzoate ester instead of an aldehyde.
Uniqueness
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-cyclopropyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2 |
InChI-Schlüssel |
ILSLHVXTQCMWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2N=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


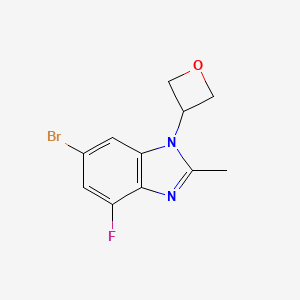

![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
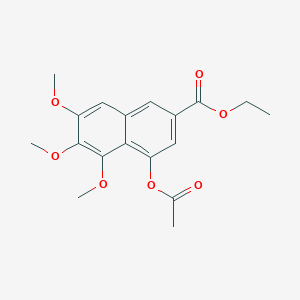
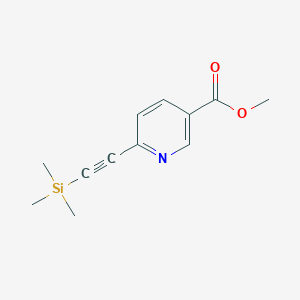
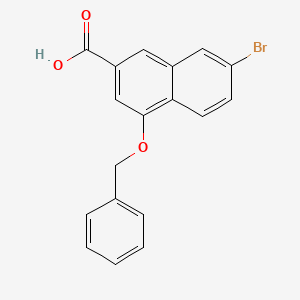
methanone](/img/structure/B13927838.png)
